Valbenazine tosylate, also known by the trade name INGREZZA®, is a medication currently approved by the US Food and Drug Administration (FDA) for the treatment of adults with tardive dyskinesia (TD) []. However, its potential applications extend beyond this approved use, with ongoing scientific research exploring its efficacy in other movement disorders.
The primary focus of valbenazine tosylate research lies in its role as a treatment for tardive dyskinesia, a movement disorder characterized by involuntary, repetitive movements of the face, mouth, tongue, trunk, and limbs []. TD is a common side effect of long-term treatment with dopamine receptor antagonists, medications used to manage conditions like Parkinson's disease and schizophrenia.
Studies have demonstrated that valbenazine tosylate works by selectively inhibiting the vesicular monoamine transporter 2 (VMAT2) protein []. VMAT2 is responsible for transporting dopamine into synaptic vesicles for storage. By inhibiting VMAT2, valbenazine tosylate reduces dopamine release, which is believed to contribute to the involuntary movements associated with TD [].
Clinical trials have shown that valbenazine tosylate is effective in reducing the severity of TD symptoms []. These trials involved participants randomly assigned to receive either valbenazine tosylate or a placebo. Compared to the placebo group, participants receiving valbenazie tosylate experienced significant improvements in their TD scores.
While approved for TD, research is ongoing to investigate the potential of valbenazine tosylate for treating other movement disorders.
HD is a neurodegenerative disorder characterized by involuntary movements, cognitive decline, and emotional disturbances. Studies like the KINECT-HD trial are exploring the use of valbenazine tosylate to manage chorea, the involuntary movement aspect of HD [].
Research is also underway to assess the efficacy of valbenazine tosylate in managing symptoms of other movement disorders, such as Tourette syndrome and Parkinson's disease with levodopa-induced dyskinesias.
Valbenazine tosylate is the salt form of valbenazine, a modified metabolite of tetrabenazine []. Tetrabenazine was historically used to treat movement disorders, but drawbacks like frequent dosing and tolerability issues limited its use []. Valbenazine emerged as a more manageable alternative for treating tardive dyskinesia, a movement disorder caused by long-term use of antipsychotic medications []. In 2017, it received FDA approval under the brand name Ingrezza, becoming the first and only approved treatment for tardive dyskinesia []. More recently, in 2023, valbenazine was approved for treating chorea associated with Huntington's disease [].
Valbenazine tosylate possesses a complex molecular structure. The core molecule, valbenazine, has a tricyclic structure with several functional groups, including amines and amides. The tosylate group (p-toluenesulfonate) attached to valbenazine contributes ionic character to the molecule []. This structure likely plays a role in valbenazine's ability to interact with specific targets within the nervous system []. However, detailed analysis of the structure-function relationship is a subject of ongoing research.
In-depth information regarding the specific chemical reactions involved in valbenazine tosylate synthesis is not readily available in publicly accessible scientific publications. Pharmaceutical companies often keep such details confidential. However, scientific literature suggests that the synthesis likely involves multi-step organic reactions to create the valbenazine core structure, followed by salt formation with p-toluenesulfonic acid [].
Valbenazine tosylate acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor []. VMAT2 is a protein responsible for transporting neurotransmitters like dopamine into storage vesicles within neurons. By inhibiting VMAT2, valbenazine reduces the amount of dopamine released in the synapse []. This mechanism is believed to be beneficial in managing movement disorders like tardive dyskinesia and chorea, which are associated with excessive dopamine activity [].
Clinical trials have shown valbenazine tosylate to be generally well-tolerated, with the most common side effects being drowsiness, fatigue, and depression []. However, it can interact with other medications and may not be suitable for everyone. It is crucial to consult a healthcare professional before using valbenazine tosylate [].